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Compound of Interest

(4-Cyano-2-
Compound Name:
methoxyphenyl)boronic acid

Cat. No.: B572067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data for
(4-Cyano-2-methoxyphenyl)boronic acid, a key building block in organic synthesis. Due to
the limited availability of experimentally-derived data in public databases, this guide combines
established information with predicted data based on the analysis of its chemical structure and
comparison with analogous compounds. Detailed experimental protocols for its synthesis and
characterization are also presented to assist researchers in their laboratory work.

Chemical and Physical Properties

(4-Cyano-2-methoxyphenyl)boronic acid is a solid organic compound.[1][2] Its fundamental
properties are summarized in the table below.
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Property Value Reference
CAS Number 1256345-67-1 [2][3]
Molecular Formula CsHsBNOs3 [2][4]
Molecular Weight 176.97 g/mol [2]
Appearance Solid [2]
Purity Typically =95-98% [2][4]
Data not available. For
comparison, 2-
methoxyphenylboronic acid
has a melting point of 105-110
) ) °CI5], while 4-fluoro-2-
Melting Point ) )
methoxyphenylboronic acid
melts at 131-136 °C[6]. The
melting point of 4-
methoxyphenylboronic acid is
204-206 °C[7].
N ) Data not available; likely to
Boiling Point )
decompose upon heating.
- Soluble in dimethyl sulfoxide
Solubility

and methanol.[7]

Spectral Data

Detailed experimental spectral data for (4-Cyano-2-methoxyphenyl)boronic acid is not

widely available. The following tables present expected spectral characteristics based on its

structure and data for analogous compounds.

2.1. *H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm) in a suitable deuterated solvent (e.g.,

DMSO-de) are outlined below.
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
Ar-H ortho to boronic
~7.8-8.2 d 1H _
acid
Ar-H ortho to cyano
~7.6-7.9 dd 1H
group
Ar-H meta to both
~7.2-75 d 1H
groups
~3.9 S 3H -OCHs
~8.0 (broad s) s 2H -B(OH)2
2.2. 13C NMR Spectroscopy
The expected carbon-13 NMR chemical shifts are as follows:
Chemical Shift (6) ppm Assignment
~160 Ar-C-OCHs
~135-140 Ar-C-CN
~130-135 Ar-CH
~120-125 Ar-CH
~115-120 Ar-CN
~110-115 Ar-CH
~125 (broad) Ar-C-B(OH)2
~56 -OCHs
2.3. Infrared (IR) Spectroscopy
Key expected IR absorption bands are listed below.
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Wavenumber (cm~?) Intensity Assignment
3500-3200 Broad, Strong O-H stretch (from B(OH)z2)
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (-OCH3)
~2230 Strong C=N stretch (cyano group)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1350 Strong B-O stretch

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
~1030 Strong

ether)

2.4. Mass Spectrometry

Parameter Value
Molecular Formula CsHsBNOs3
Exact Mass 177.0597
Expected [M-H]~ 176.0524
Expected [M+H]* 178.0670

Experimental Protocols

3.1. Synthesis of (4-Cyano-2-methoxyphenyl)boronic acid

A plausible synthetic route for (4-Cyano-2-methoxyphenyl)boronic acid involves the lithiation
of a suitable precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.

Diagram of Synthetic Workflow:
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Reactants & Reagents

4-Bromo-3-methoxybenzonitrile
Reaction Steps Final Product

Anyl Lithium Intermediate Boronate Ester Intermediate
Lithiation Borylation . .
- H -2-m
n-Butyllithium in THE (4-Cyano-2-methoxyphenyl)boronic acid

(-78°C) (-78 °C to RT)
Triisopropy! borate
Aqueous HCI

Acidic Workup

Click to download full resolution via product page
Caption: Synthetic workflow for (4-Cyano-2-methoxyphenyl)boronic acid.
Detailed Protocol:

e Lithiation: Dissolve 4-bromo-3-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) and
cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

e Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining
the temperature at -78 °C. Stir for 1 hour at this temperature.

» Borylation: To the resulting aryl lithium species, add triisopropyl borate dropwise at -78 °C.

» Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
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e Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous
hydrochloric acid (e.g., 2 M) until the solution is acidic.

» Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

o Purify the crude product by recrystallization or column chromatography.
3.2. NMR Spectroscopy

Diagram of NMR Analysis Workflow:

Data Acquisition

Acquire 1H, 13C spectra

Insert into NMR
spectrometer (=400 MHz)

al e Preparation
issolve in ~0.
Weigh 5-10 mg of sample of deuterated solvent Transfer to NMR tube
..,

Click to download full resolution via product page
Caption: General workflow for NMR spectroscopic analysis.
Detailed Protocol:

o Sample Preparation: Dissolve 5-10 mg of (4-Cyano-2-methoxyphenyl)boronic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a clean NMR tube.
Boronic acids can sometimes form boroxines (cyclic anhydrides), which can lead to complex
or broad NMR spectra. Using a coordinating solvent like DMSO-ds can help to minimize this.

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer with a field strength of
at least 400 MHz.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak.

e Analysis: Integrate the signals in the *H NMR spectrum to determine the relative number of
protons for each resonance. Assign the peaks in both *H and 13C spectra to the
corresponding atoms in the molecule.

3.3. Infrared (IR) Spectroscopy

Detailed Protocol (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal
of the FTIR spectrometer.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1, with a
resolution of 4 cm~1. Co-add 16-32 scans to obtain a good signal-to-noise ratio.

o Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded prior to sample analysis and automatically subtracted from the sample spectrum.

e Analysis: Identify and label the major absorption peaks and assign them to the
corresponding functional group vibrations.

3.4. Mass Spectrometry

Detailed Protocol (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample solution into the ESI source of the mass
spectrometer, often coupled with a liquid chromatography system (LC-MS). Acquire mass
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spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-
500).

e Analysis: Identify the molecular ion peak ([M+H]* or [M-H]~) and any other significant
fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used
to confirm the elemental composition.

Safety and Handling

(4-Cyano-2-methoxyphenyl)boronic acid should be handled with appropriate safety
precautions in a well-ventilated area or fume hood.

e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

o

(¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Always wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, when handling this chemical. For detailed safety information, refer to
the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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